The synthesis of 6-Ethoxy-2-naphthaleneboronic acid can be achieved through several methods:
The molecular structure of 6-Ethoxy-2-naphthaleneboronic acid features a naphthalene core with an ethoxy substituent at the 6-position and a boronic acid functional group. The structural representation can be summarized as follows:
The compound's structure influences its reactivity and selectivity in chemical reactions, particularly in coupling reactions where electronic effects play a crucial role.
6-Ethoxy-2-naphthaleneboronic acid primarily participates in substitution reactions, most notably in Suzuki-Miyaura coupling reactions. These reactions involve:
The major products from these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
The mechanism of action for 6-Ethoxy-2-naphthaleneboronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura reaction:
This mechanism underscores the utility of boronic acids in organic synthesis due to their ability to form stable complexes with various substrates .
The physical properties of 6-Ethoxy-2-naphthaleneboronic acid include:
Chemical properties include:
6-Ethoxy-2-naphthaleneboronic acid has diverse applications across various fields:
6-Ethoxy-2-naphthaleneboronic acid (CAS 352525-98-5) is a high-value organoboron reagent extensively employed in Suzuki-Miyaura cross-coupling reactions. Its molecular structure (C₁₂H₁₃BO₃, MW 216.04 g/mol) features an electron-donating ethoxy group at the 6-position, which enhances nucleophilicity and stabilizes the boronate complex during transmetalation [1] [6]. Catalytic systems for couplings involving this compound typically utilize palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, with ligand design critically influencing reaction efficiency. Bulky phosphine ligands (e.g., tri-tert-butylphosphine) accelerate transmetalation by facilitating the formation of coordinatively unsaturated Pd(0) species [4] [8].
Notably, low catalyst loadings (0.5 mol%) achieve high yields (>90%) in microwave-assisted couplings with aryl halides, as demonstrated in the synthesis of 4-aryl-substituted pyrimidines [8]. The boronic acid’s stability—as a white crystalline powder melting at 255°C—allows handling at room temperature, though anhydride impurities may necessitate titration-based purity verification (95–105%) [2] [3].
Table 1: Catalytic Systems for Suzuki Coupling with 6-Ethoxy-2-naphthaleneboronic Acid
| Catalyst | Ligand | Substrate | Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | 4-Bromoanisole | 92 | 1.0 |
| Pd(dppf)Cl₂ | DPPF | 2,4-Dichloropyrimidine | 88 | 0.5 |
| Pd(OAc)₂ | Tri-tert-butylphosphine | 1-Bromonaphthalene | 85 | 2.0 |
Regioselectivity in couplings involving 6-ethoxy-2-naphthaleneboronic acid is governed by steric constraints and electronic modulation from the ethoxy group. The naphthalene scaffold’s peri-interaction at the 2-position creates steric hindrance, favoring couplings with less-hindered aryl halides (e.g., para-substituted bromobenzenes) [7] [8]. Electronic effects further enhance ortho/para selectivity when reacting with electron-deficient heterocycles like 2,4-dichloropyrimidine, where C4-attack predominates due to lower electron density at this position [8].
Density functional theory (DFT) studies reveal that the ethoxy group’s +R effect elevates HOMO energy at the boronic acid site, increasing nucleophilicity by 1–2 orders of magnitude compared to unsubstituted naphthaleneboronic acids [4] [9]. This electronic augmentation enables selective couplings with chloroarenes, typically challenging substrates requiring harsh conditions.
Table 2: Regioselectivity in Model Suzuki Reactions
| Aryl Halide | Coupling Position | Product Ratio (C4:C2) | Electronic Bias |
|---|---|---|---|
| 2,4-Dichloropyrimidine | C4 | 92:8 | Electron-deficient |
| 3-Bromoquinoline | C4 | 85:15 | Electron-deficient |
| 1-Bromonaphthalene | C1 | >99:1 | Neutral |
Solvent polarity critically impacts the hydrolysis equilibrium of 6-ethoxy-2-naphthaleneboronic acid, which exists in dynamic equilibrium with its boroxine anhydride. Nonpolar solvents (e.g., 1,4-dioxane, ε=2.2) suppress hydrolysis, stabilizing the boronic acid and improving coupling yields by >20% compared to polar aprotic solvents like DMF [2] [8]. Aqueous co-solvents (dioxane:H₂O, 4:1) optimize reactivity by generating the boronate [R–B(OH)₃]⁻ intermediate, essential for transmetalation [4] [9].
Base selection also dictates efficiency:
Anhydride impurities—common in commercial batches—require stoichiometric base adjustments. Titration assays are recommended to calibrate equivalents [2] [6].
Transmetalation of 6-ethoxy-2-naphthaleneboronic acid proceeds via a boronate pathway, where hydroxide attack generates a tetrahedral [R–B(OH)₃]⁻ species. This anion transfers the naphthyl group to Pd(II) through a concerted, three-centered transition state, with the ethoxy group stabilizing partial positive charge development at boron [4] [9]. Kinetic studies using ¹¹B NMR confirm a second-order dependence on palladium and boronate concentration, supporting a rate-limiting associative mechanism [9].
Reductive elimination benefits from the ethoxy group’s electron donation, which lowers the energy barrier for C–C bond formation from Pd(II) intermediates. Nickel-catalyzed variants exhibit slower reductive elimination due to weaker Ni–C bonds, though computational studies suggest ethoxy’s resonance effect partially offsets this by enhancing charge delocalization [5] [9]. Key evidence includes the isolation of σ-arylpalladium intermediates when using sterically hindered biaryl phosphines [9].
Table 3: Compound Identifiers for 6-Ethoxy-2-naphthaleneboronic Acid
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 352525-98-5 |
| Molecular Formula | C₁₂H₁₃BO₃ |
| IUPAC Name | (6-Ethoxynaphthalen-2-yl)boronic acid |
| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)B(O)O |
| InChI Key | INXXVGFSXYJGHI-UHFFFAOYSA-N |
| PubChem CID | 4641693 |
| MDL Number | MFCD03427009 |
| Common Synonyms | 6-Ethoxynaphthalene-2-boronic acid; B-(6-Ethoxy-2-naphthalenyl)boronic acid |
| Melting Point | 255°C (lit.) |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Room temperature (recommended in cool, dark place <15°C) |
| Primary Application | Suzuki-Miyaura cross-coupling; fluorescent probe synthesis |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: